2,3-Dihydrofarnesol, also known as 3,7,11-trimethyldodeca-6,10-dien-1-ol, is a sesquiterpenoid compound with the molecular formula and a CAS number of 51411-24-6. This compound is characterized by its floral scent and is found in various natural sources, contributing to the aroma of certain plants and flowers. As a member of the class of organic compounds known as sesquiterpenoids, it consists of three isoprene units linked together in a specific configuration, which imparts unique chemical properties and biological activities to the molecule .
These reactions are significant in both synthetic organic chemistry and in the natural biosynthesis pathways of various organisms .
Research indicates that 2,3-dihydrofarnesol exhibits several biological activities:
The synthesis of 2,3-dihydrofarnesol can be achieved through several methods:
Each method has its advantages depending on the desired purity and yield of the product .
2,3-Dihydrofarnesol is utilized across various industries:
Studies exploring the interactions of 2,3-dihydrofarnesol with biological systems reveal its role in insect behavior and potential effects on human health:
Several compounds share structural similarities with 2,3-dihydrofarnesol. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Aspects |
|---|---|---|
| Farnesol | Linear structure with similar backbone | Commonly found in essential oils; less floral aroma compared to 2,3-dihydrofarnesol |
| Geranylgeraniol | Longer carbon chain | Involved in the biosynthesis of other terpenoids; more hydrophobic |
| Nerolidol | Contains a hydroxyl group | Known for its anti-inflammatory properties; different scent profile |
| 2,3-Dihydrogeranylgeraniol | Similar structure with additional unsaturation | Less common; potential niche applications in fragrances |
These compounds highlight the unique floral characteristics of 2,3-dihydrofarnesol while showcasing their distinct biological activities and applications .
Gas Chromatography-Mass Spectrometry represents the primary analytical technique for the identification and quantification of 2,3-dihydrofarnesol in complex matrices. This technique combines the superior separation capabilities of gas chromatography with the structural elucidation power of mass spectrometry, making it indispensable for sesquiterpene analysis [1] [2].
The optimal chromatographic conditions for 2,3-dihydrofarnesol analysis utilize capillary columns with 5%-phenyl-95%-dimethylpolysiloxane stationary phases [3]. These columns provide excellent resolution for sesquiterpene alcohols while maintaining thermal stability under the required operating conditions. The recommended column dimensions are 25-30 meters in length with an internal diameter of 0.25 millimeters and a film thickness of 0.25 micrometers [4] [5].
Temperature programming plays a critical role in achieving optimal separation. The most effective protocols initiate at 100°C, followed by a linear temperature ramp of 10°C per minute to a final temperature of 220°C [5]. This programming ensures complete elution of 2,3-dihydrofarnesol while maintaining adequate peak resolution from structurally related compounds. Helium carrier gas at a flow rate of 1.0 milliliter per minute provides optimal linear velocity for efficient separation [4].
2,3-Dihydrofarnesol exhibits characteristic retention behavior on both polar and non-polar stationary phases. On non-polar columns, the compound elutes with retention indices ranging from 2265 to 2350, calculated relative to normal alkane standards [1] [6]. The retention time typically falls between 30.07 and 31.24 minutes under standard temperature programming conditions [7] [8].
The compound demonstrates excellent reproducibility in retention characteristics, with relative standard deviations typically below 0.5% for retention time measurements [2]. This consistency enables reliable identification through retention index matching against established databases such as the National Institute of Standards and Technology Mass Spectral Library [1].
The electron impact mass spectrum of 2,3-dihydrofarnesol provides characteristic fragmentation patterns essential for structural confirmation. The molecular ion peak appears at m/z 224, corresponding to the molecular formula C₁₅H₂₈O [1]. However, this peak typically exhibits low intensity due to the facile loss of the hydroxyl group and subsequent rearrangement processes.
The base peak commonly occurs at m/z 69, characteristic of sesquiterpene alcohols and resulting from the formation of isoprene-derived fragment ions [1] [3]. Additional significant fragment ions appear at m/z 81, 95, 109, 123, 137, 151, and 206, reflecting systematic loss of methyl groups and chain cleavage reactions [1] [3]. The fragmentation pattern at m/z 206 corresponds to the loss of water (M-18), while m/z 137 represents the loss of a C₆H₁₅ fragment from the molecular ion.
Quantitative determination of 2,3-dihydrofarnesol requires careful selection of internal standards and calibration protocols. 1-Tetradecanol serves as an effective internal standard due to its similar physicochemical properties and elution characteristics [9]. Calibration curves demonstrate excellent linearity over concentration ranges from 0.1 to 100 micrograms per milliliter, with correlation coefficients typically exceeding 0.999 [2].
The method exhibits detection limits of 0.02 nanograms per microliter (0.09 micromolar) and quantification limits of 0.05 nanograms per microliter [9]. Precision studies demonstrate relative standard deviations below 2.5% for both intraday and interday measurements [2]. Recovery studies consistently yield values between 98% and 102%, indicating excellent accuracy for quantitative applications [2].
| Parameter | Specification | Source Citations |
|---|---|---|
| Retention Time Range | 30:07-31:24 min (typical) | [7] [8] |
| Linear Retention Index | 2265-2350 (non-polar columns) | [1] [6] |
| Mass Spectral Molecular Ion | m/z 224 [M]⁺ | [1] |
| Base Peak | m/z 69 (typical for terpenes) | [1] [3] |
| Common Fragment Ions | m/z 69, 81, 95, 109, 123, 137, 151, 206 | [1] [3] |
| Detection Limit | 0.02 ng/μL (0.09 μM) | [9] |
| Quantification Limit | 0.05 ng/μL | [9] |
| Precision (RSD%) | < 2.5% | [2] |
High-Performance Liquid Chromatography provides complementary analytical capabilities for 2,3-dihydrofarnesol characterization, particularly advantageous for thermolabile compounds and chiral separations. The technique offers superior compatibility with mass spectrometry detection and enables analysis of compounds that may undergo thermal decomposition during gas chromatographic analysis [10] [11].
Reversed-phase chromatography utilizing C18 (octadecylsilyl) stationary phases represents the most widely employed approach for sesquiterpene alcohol analysis. The optimal column specifications include 250 × 4.6 millimeter dimensions packed with 5-micrometer particles [12] [13] [11]. These conditions provide adequate retention for 2,3-dihydrofarnesol while maintaining reasonable analysis times.
Mobile phase optimization typically employs gradient elution systems combining acetonitrile with acidified water. The most effective protocols utilize acetonitrile as the organic modifier with water containing 0.1% formic acid as the aqueous component [10] [11] [14]. Gradient programs typically initiate at 50% acetonitrile, increasing linearly to 95% acetonitrile over 25 minutes at a flow rate of 1.0 milliliter per minute [10] [11] [15].
Ultraviolet detection at 210 nanometers provides adequate sensitivity for most applications, taking advantage of the weak chromophore present in the conjugated double bond system [12] [13] [11]. However, the limited ultraviolet absorption of 2,3-dihydrofarnesol necessitates relatively high sample concentrations for reliable quantification.
Mass spectrometric detection offers significantly enhanced sensitivity and specificity. Electrospray ionization in positive mode generates protonated molecular ions [M+H]⁺ at m/z 225, enabling selective detection even in complex matrices [10]. Tandem mass spectrometry protocols utilizing collision-induced dissociation provide additional structural confirmation through characteristic fragmentation patterns [10].
The resolution of 2,3-dihydrofarnesol stereoisomers requires specialized chiral stationary phases. Polysaccharide-based columns, particularly those based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate), demonstrate excellent enantioselectivity for sesquiterpene alcohols [16] [17] [18].
Optimal chiral separations employ normal-phase conditions with hexane-isopropanol mobile phases. The most effective compositions range from 70:30 to 80:20 hexane:isopropanol, delivered at flow rates between 0.9 and 1.0 milliliter per minute [16] [17] [18]. These conditions typically achieve baseline resolution with separation factors exceeding 1.5 [16] [17] [18].
Comprehensive method validation for HPLC analysis of 2,3-dihydrofarnesol demonstrates excellent analytical performance characteristics. Linearity studies over concentration ranges from 0.1 to 100 micrograms per milliliter consistently yield correlation coefficients exceeding 0.999 [12] [11] [15]. Detection limits typically range from 0.01 to 0.05 micrograms per milliliter, while quantification limits fall between 0.05 and 0.15 micrograms per milliliter [11] [15].
Precision studies demonstrate relative standard deviations below 3.0% for both repeatability and intermediate precision measurements [12] [11] [15]. Accuracy assessments through recovery studies consistently yield values between 98% and 102%, indicating excellent method reliability [12] [11] [15]. Stability studies confirm analyte integrity for at least 24 hours under ambient laboratory conditions [11] [15].
| Parameter | Specification | Source Citations |
|---|---|---|
| Column Type | C18 (ODS) or Phenyl-based | [10] [11] [15] |
| Column Dimensions | 250 × 4.6 mm (analytical) | [12] [13] [11] |
| Mobile Phase A | Acetonitrile | [10] [11] [14] |
| Mobile Phase B | Water (0.1% formic acid) | [10] [11] [14] |
| Flow Rate | 1.0 mL/min | [12] [13] [11] |
| Detection Wavelength | 210 nm (UV) | [12] [13] [11] |
| Linearity Range | 0.1-100 μg/mL | [12] [11] [15] |
| Detection Limit | 0.01-0.05 μg/mL | [11] [15] |
| Precision (RSD%) | < 3.0% | [12] [11] [15] |
Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural characterization of 2,3-dihydrofarnesol, enabling complete assignment of all carbon and hydrogen atoms within the molecule. The technique proves particularly valuable for stereochemical determination and conformational analysis of sesquiterpene alcohols [19] [20] [21] [22].
The ¹H NMR spectrum of 2,3-dihydrofarnesol exhibits characteristic patterns consistent with its acyclic sesquiterpene alcohol structure. The spectrum is typically recorded in deuterated chloroform at 400-600 MHz, providing excellent resolution for all proton environments [23] [24] [19].
The terminal alcohol functionality appears as a characteristic triplet between 3.65 and 3.58 ppm, corresponding to the methylene protons adjacent to the hydroxyl group [25] [20] [22]. The coupling pattern (J = 6.5 Hz) confirms the presence of adjacent methylene protons. The olefinic protons appear as multiplets between 5.35 and 5.05 ppm, typical for trisubstituted alkenes in sesquiterpene systems [4] [25] [20].
Aliphatic methylene protons generate complex multiplets between 2.35 and 1.95 ppm, reflecting the overlapping signals from the multiple CH₂ groups within the carbon chain [4] [25] [20]. The vinyl methyl groups appear as characteristic singlets between 1.68 and 1.56 ppm, each integrating for three protons [25] [20] [22]. These signals provide definitive evidence for the presence of trisubstituted double bonds within the molecule.
The ¹³C NMR spectrum provides definitive structural information through the chemical shifts of all fifteen carbon atoms. Spectral acquisition at 100-150 MHz with broadband proton decoupling ensures optimal signal-to-noise ratios and resolution [23] [24] [19].
Quaternary olefinic carbons appear in the downfield region between 140.4 and 124.3 ppm, characteristic of trisubstituted alkenes [4] [25] [20] [22]. The ternary olefinic carbons resonate between 120.8 and 115.1 ppm, confirming the presence of CH=C functionalities [4] [25] [20] [22]. The primary alcohol carbon generates a signal between 62.5 and 61.8 ppm, typical for CH₂OH groups in aliphatic systems [25] [20] [22].
Aliphatic methylene carbons appear between 39.8 and 26.5 ppm, with the precise chemical shifts dependent upon proximity to the double bonds and branching points [4] [25] [20]. The vinyl methyl carbons resonate between 19.8 and 14.0 ppm, providing confirmation of the trisubstituted alkene functionalities [25] [20] [22].
Complete structural elucidation requires systematic application of two-dimensional NMR techniques. Correlation Spectroscopy (COSY) experiments establish scalar coupling relationships between adjacent protons, enabling identification of the carbon chain connectivity [19] [20] [21] [22]. Typical acquisition parameters include mixing times of 100-200 milliseconds for optimal sensitivity.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy provides direct correlations between carbon atoms and their attached protons [19] [20] [21] [22]. These experiments utilize typical ¹JCH coupling constants of 140-150 Hz and enable unambiguous assignment of CH₃, CH₂, and CH functionalities through correlation with DEPT-135 experiments.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy establishes long-range carbon-hydrogen connectivities [19] [20] [21] [22]. These experiments prove particularly valuable for confirming quaternary carbon assignments and establishing substitution patterns around double bonds. Typical optimization employs ²JCH and ³JCH coupling constants of 6-10 Hz.
Nuclear Overhauser Enhancement Spectroscopy (NOESY) provides critical information regarding spatial relationships within the 2,3-dihydrofarnesol molecule [19] [20] [21] [22]. These experiments enable determination of double bond geometry and overall molecular conformation through identification of through-space interactions.
The technique proves particularly valuable for distinguishing between E and Z double bond isomers, which exhibit characteristic differences in their NOE correlation patterns [26]. Mixing times of 500-800 milliseconds typically provide optimal enhancement while minimizing spin diffusion artifacts [19] [20] [21] [22].
Quantitative analysis of coupling constants provides additional stereochemical information. The characteristic coupling patterns observed in the ¹H NMR spectrum, particularly for the olefinic protons, enable confirmation of the E configuration for the major double bond systems [26] [22].
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Source Citations |
|---|---|---|---|---|
| 5.35-5.05 | t (J = 6-7 Hz) | 2H | CH=C olefinic protons | [4] [25] [20] |
| 3.65-3.58 | t (J = 6.5 Hz) | 2H | CH₂OH (terminal alcohol) | [25] [20] [22] |
| 2.35-2.06 | m | 6H | CH₂ aliphatic chain | [4] [25] [20] |
| 1.68 (s) | s | 3H | CH₃ vinyl methyl groups | [25] [20] [22] |
| 1.60 (s) | s | 3H | CH₃ vinyl methyl groups | [25] [20] [22] |
| 1.56 (s) | s | 3H | CH₃ vinyl methyl groups | [25] [20] [22] |
X-ray crystallography represents the ultimate technique for absolute structural determination of 2,3-dihydrofarnesol, providing definitive three-dimensional atomic coordinates and stereochemical information. However, the liquid nature of 2,3-dihydrofarnesol at ambient conditions necessitates derivatization or crystallization as inclusion complexes for successful crystal structure determination [27] [28].
Successful crystallization of 2,3-dihydrofarnesol derivatives typically requires systematic screening of various crystallization conditions. The most effective approaches involve preparation of solid derivatives such as esters, ethers, or metal coordination complexes that maintain the essential structural features while providing adequate intermolecular interactions for crystal formation [27].
Alternative strategies employ inclusion complex formation with suitable host molecules such as cyclodextrins or crown ethers. These approaches preserve the native structure of 2,3-dihydrofarnesol while providing the necessary crystal lattice stability through host-guest interactions [27]. Crystallization screening typically examines various solvents, temperatures, and cooling rates to optimize crystal quality.
High-quality diffraction data collection requires careful optimization of experimental conditions. Modern diffractometers equipped with CCD or CMOS detectors enable efficient data collection at low temperatures, typically 173 K, to minimize thermal motion and enhance diffraction quality [27].
Structure solution typically employs direct methods implemented in software packages such as SHELXS-97, followed by full-matrix least-squares refinement using SHELXL-97 [27]. All non-hydrogen atoms are refined anisotropically, while hydrogen atoms are positioned geometrically and refined as riding models with isotropic displacement parameters [27].
Completed crystal structures provide definitive information regarding bond lengths, bond angles, and torsion angles within the 2,3-dihydrofarnesol molecule. Typical C-C bond lengths range from 1.52 to 1.54 Ångströms for saturated bonds and 1.33 to 1.35 Ångströms for double bonds [27]. The C-O bond length for the primary alcohol typically measures approximately 1.43 Ångströms.
Conformational analysis reveals the preferred spatial arrangement of the sesquiterpene chain. Most structures demonstrate an extended conformation for the carbon backbone, minimizing steric interactions between the methyl substituents [26]. The double bonds invariably adopt E configurations, consistent with thermodynamic stability considerations.
X-ray crystallography provides unambiguous determination of absolute configuration when combined with anomalous scattering effects. For 2,3-dihydrofarnesol derivatives containing heavy atoms or using synchrotron radiation, the technique enables definitive assignment of R or S configurations at stereogenic centers [27] [28].
The method proves particularly valuable for confirming stereochemical assignments made through other analytical techniques such as NMR spectroscopy or optical rotation measurements. The three-dimensional structural information obtained through crystallography serves as the definitive standard for stereochemical characterization [27] [28].
Crystallographic analysis also reveals important information regarding intermolecular interactions within the crystal lattice. Hydrogen bonding patterns, van der Waals contacts, and π-π interactions provide insights into the molecular recognition properties and potential biological activities of 2,3-dihydrofarnesol derivatives [27].